1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(2-Chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold known for its kinase inhibitory and anticancer properties. This compound features a 2-chlorobenzyl group at the 1-position and a 3,4-dimethoxyphenethylamine moiety at the 4-position. Its structural uniqueness lies in the combination of electron-withdrawing (chlorine) and electron-donating (methoxy) substituents, which may influence solubility, target binding, and metabolic stability. Below, we compare its structure and hypothesized biological activity with key analogs.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-29-19-8-7-15(11-20(19)30-2)9-10-24-21-17-12-27-28(22(17)26-14-25-21)13-16-5-3-4-6-18(16)23/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBAEZKLGWIMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine under basic conditions.
Substitution with the 2-chlorobenzyl group: This step involves the nucleophilic substitution of the 2-chlorobenzyl group onto the pyrazolo[3,4-d]pyrimidine core, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Attachment of the 3,4-dimethoxyphenethyl group: This can be achieved through a nucleophilic substitution reaction, where the 3,4-dimethoxyphenethylamine reacts with the intermediate product from the previous step, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through various pathways, such as inhibition of enzyme activity, receptor antagonism, or modulation of ion channel function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The pyrazolo[3,4-d]pyrimidine core is conserved across analogs, but substituent variations dictate pharmacological profiles. Key comparisons include:
Key Observations
Substituent Effects on Solubility: The target compound’s 3,4-dimethoxyphenethyl group likely improves water solubility compared to S29’s lipophilic 4-fluorobenzyl and 4-chlorophenyl groups.
Target Selectivity :
- Bulky substituents (e.g., tert-butyl in NA-PP1) are critical for selective kinase inhibition, suggesting the target’s 2-chlorobenzyl may favor distinct binding pockets .
- S29’s neuroblastoma activity highlights the role of halogenated aromatic groups in targeting cancer-specific kinases .
Synthetic Accessibility :
- Yields for analogs like SI388 (69%) and Compound 2e (62%) indicate moderate synthetic feasibility, though the target compound’s dimethoxy group may require optimized coupling conditions .
Research Findings and Implications
- S29: Demonstrated efficacy in neuroblastoma models (SK-N-BE(2)) at 5.74 ng/mL, with graphene oxide nanosheets reducing off-target effects .
- SI388 : Src kinase inhibition underscores pyrazolo[3,4-d]pyrimidines’ applicability in cancers driven by Src hyperactivation .
- NA-PP1 : Selective inhibition of PfCDPK1 (malaria target) and AS PKC highlights scaffold versatility across disease models .
Hypothesis for Target Compound : The 3,4-dimethoxyphenethyl group may enhance blood-brain barrier penetration or modulate kinase selectivity compared to chlorinated analogs. Further studies should evaluate its activity against tyrosine kinases (e.g., EGFR, VEGFR) and assess pharmacokinetic parameters.
Biological Activity
1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1358070-69-5
- Molecular Formula : CHClNO
- Molecular Weight : 497.0 g/mol
The compound exhibits a range of biological activities primarily through its interaction with various molecular targets. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit specific kinases and other enzymes involved in cellular signaling pathways.
Kinase Inhibition
Research indicates that compounds with similar structures have shown significant inhibition of several kinases:
- c-Src : A non-receptor tyrosine kinase implicated in cancer progression.
- Abl Kinase : Associated with certain types of leukemia.
The inhibition of these kinases can lead to reduced tumor growth and improved survival rates in preclinical models.
Biological Activity Data
Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of similar compounds, it was found that the administration of pyrazolo[3,4-d]pyrimidine derivatives led to significant tumor regression in xenograft models. The mechanism was attributed to the inhibition of c-Src activity, which is crucial for cell proliferation and survival in many cancers.
Study 2: Selectivity Profile
A comparative analysis demonstrated that the compound exhibits a selective inhibition profile for certain kinases. This selectivity is vital for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
